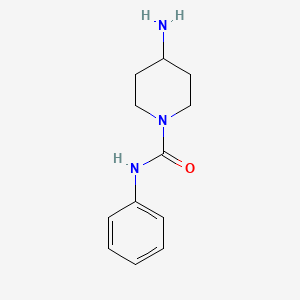

4-amino-N-phenylpiperidine-1-carboxamide

Vue d'ensemble

Description

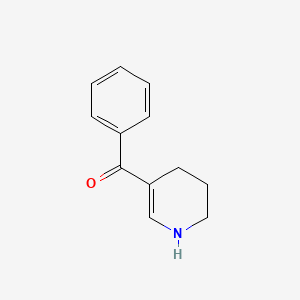

“4-amino-N-phenylpiperidine-1-carboxamide” is a chemical compound with the molecular formula C12H17N3O . It is used in various fields of research .

Synthesis Analysis

The synthesis of “4-amino-N-phenylpiperidine-1-carboxamide” is a complex process that involves several steps . The exact method of synthesis can vary depending on the specific requirements of the research or application .Molecular Structure Analysis

The molecular structure of “4-amino-N-phenylpiperidine-1-carboxamide” is characterized by a piperidine core with an amino group at the 4-position and a phenyl group attached to the nitrogen . The compound has a molecular weight of 219.29 g/mol .Chemical Reactions Analysis

The chemical reactions involving “4-amino-N-phenylpiperidine-1-carboxamide” are complex and can vary depending on the specific conditions and reactants used . More research is needed to fully understand these reactions .Applications De Recherche Scientifique

Application Summary

“4-amino-N-phenylpiperidine-1-carboxamide” has been studied as a potential treatment for psychotic disorders . It’s been identified as an agonist of the Trace Amine-Associated Receptor 1 (TAAR1), which is a target for treating disorders associated with increased dopaminergic function, such as schizophrenia .

Methods of Application

The compound was synthesized starting from a screening hit, and a set of analogs was created based on a 4-(2-aminoethyl)piperidine core . The most active compounds were then evaluated in vivo using the dopamine transporter knockout (DAT-KO) rat model of dopamine-dependent hyperlocomotion .

Results or Outcomes

Out of the four compounds tested, only one compound (AP163) displayed a statistically significant and dose-dependent reduction in hyperlocomotion in DAT-KO rats . This suggests that AP163, which contains “4-amino-N-phenylpiperidine-1-carboxamide”, could be a viable lead for further preclinical characterization as a potential novel treatment option for disorders associated with increased dopaminergic function, such as schizophrenia .

Synthesis of Enantiomerically Pure Compounds

Application Summary

“4-amino-N-phenylpiperidine-1-carboxamide” has been used in the synthesis of enantiomerically pure compounds . This is important in the field of medicinal chemistry, as the stereochemistry of a drug molecule can significantly affect its pharmacological properties .

Methods of Application

The compound was used in a large-scale practical synthesis via Rhodium-Catalyzed Asymmetric Hydrogenation of a Tetrasubstituted Fluoroalkene . This method allows for the production of enantiomerically pure compounds, which are important in the development of new drugs .

Results or Outcomes

The synthesis resulted in the production of enantiomerically pure cis-4-Amino-3-fluoro-1-methylpiperidine . This compound could potentially be used in the development of new drugs .

Development of New Drugs

Application Summary

Piperidine-containing compounds, such as “4-amino-N-phenylpiperidine-1-carboxamide”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Methods of Application

The compound can be used in the synthesis of new drugs. This involves various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Results or Outcomes

The development of new drugs using piperidine-containing compounds has led to advances in the treatment of various conditions, including cancer, microbial infections, pain, inflammation, and psychotic disorders .

Anticancer Applications

Application Summary

Piperidine derivatives, including “4-amino-N-phenylpiperidine-1-carboxamide”, have been utilized in different ways as anticancer agents . This is significant in the field of oncology, as the development of new anticancer drugs is a critical area of research .

Methods of Application

The compound can be used in the synthesis of new anticancer drugs. This involves various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Results or Outcomes

The development of new anticancer drugs using piperidine-containing compounds has led to advances in the treatment of various types of cancers .

Antimicrobial Applications

Application Summary

“4-amino-N-phenylpiperidine-1-carboxamide” has been used as an antimicrobial agent . This is important in the field of microbiology, as the development of new antimicrobial drugs is crucial in the fight against drug-resistant bacteria .

Methods of Application

The compound can be used in the synthesis of new antimicrobial drugs. This involves various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Results or Outcomes

The development of new antimicrobial drugs using piperidine-containing compounds has led to advances in the treatment of various microbial infections .

Propriétés

IUPAC Name |

4-amino-N-phenylpiperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c13-10-6-8-15(9-7-10)12(16)14-11-4-2-1-3-5-11/h1-5,10H,6-9,13H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNDPILCFPCXRSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301276504 | |

| Record name | 4-Amino-N-phenyl-1-piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301276504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N-phenylpiperidine-1-carboxamide | |

CAS RN |

937602-01-2 | |

| Record name | 4-Amino-N-phenyl-1-piperidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937602-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-N-phenyl-1-piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301276504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-N-phenyl-1-piperidinecarboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide](/img/structure/B1285607.png)

![3-(piperidin-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1285674.png)

![4-[4-(Aminomethyl)phenyl]phenol](/img/structure/B1285724.png)